5-Bromo-2-(4-fluorophenyl)pyridine
Overview
Description
5-Bromo-2-(4-fluorophenyl)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 5-Bromo-2-(4-fluorophenyl)pyridine likely participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various bioactive compounds .
Result of Action
As a component in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, benefits from mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used in the process can also impact the reaction .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(4-fluorophenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo palladium-catalyzed coupling reactions, which are essential in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the cell . The effects on metabolic flux and metabolite levels are significant, as this compound can alter the balance of metabolic pathways, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The localization and accumulation of this compound can influence its biochemical activity, as it may interact with different biomolecules depending on its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules, as well as its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-nitropyridine and 4-fluorophenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 2-bromo-5-nitropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium catalyst.
Bromination: N-bromosuccinimide (NBS), dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Amino Derivatives: Formed through reduction reactions.
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the phenyl group.
5-Fluoro-2-phenylpyridine: Similar structure but lacks the bromine atom.
4-Fluoro-2-phenylpyridine: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness
5-Bromo-2-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-2-(4-fluorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
This compound is synthesized primarily through the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromo-5-nitropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst. This process is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis .
Synthetic Route Overview
Step | Description |
---|---|
Starting Materials | 2-Bromo-5-nitropyridine, 4-fluorophenylboronic acid |
Key Reaction | Suzuki coupling with palladium catalyst |
Reduction | Nitro group to amino group using hydrogen gas |
Final Bromination | Amino group converted to bromine using N-bromosuccinimide |
The biological activity of this compound is largely attributed to its interactions with various enzymes and proteins. It can act as both an inhibitor and an activator depending on the context:
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, affecting kinase and transcription factor activities .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In studies, it demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus : MIC values ranging from 62.5 μg/mL to 125 μg/mL.
- Escherichia coli : Showed comparable activity to gentamicin with MIC values around 125 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest. The specific pathways involved include the inhibition of protein synthesis and nucleic acid production .
Case Studies
-
Antibacterial Efficacy Study :
- Objective : To evaluate the antibacterial activity against MRSA.
- Findings : The compound exhibited significant bactericidal action with an MIC of 62.5 μg/mL. Its effectiveness was attributed to the presence of the bromine substituent on the phenyl ring, which enhanced its interaction with bacterial targets .
- Anticancer Mechanism Investigation :
Biochemical Pathways
The compound's biological activity is linked to several biochemical pathways:
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUIEAVRHPVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623309 | |
Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-07-4 | |
Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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